2-tert-Butyl-4,6-dimethylphenol

Description

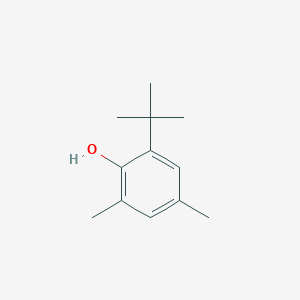

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCSTZDXXUYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041551 | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1879-09-0 | |

| Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethyl-6-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topanol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-tert-Butyl-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLATED XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HZG7U1P1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-tert-Butyl-4,6-dimethylphenol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-4,6-dimethylphenol (TBX), a sterically hindered phenolic compound. The document details its chemical structure, physicochemical properties, synthesis protocols, and established applications, with a focus on its core function as a potent antioxidant.

Chemical Structure and Identity

This compound is an alkylated phenol (B47542) characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring. The ring is substituted with a bulky tert-butyl group at position 2 and two methyl groups at positions 4 and 6. This specific arrangement of bulky alkyl groups ortho and para to the hydroxyl group is key to its chemical reactivity and function.

Caption: Chemical structure of this compound.

Physicochemical and Pharmacokinetic Properties

The properties of this compound are summarized in the table below. Its lipophilic nature, indicated by a high LogP value, influences its solubility and biological interactions. It is practically insoluble in water but soluble in many organic solvents.[1][2][3]

| Property | Value | Reference(s) |

| IUPAC Name | 2-(tert-Butyl)-4,6-dimethylphenol | [4][5] |

| Synonyms | 6-tert-Butyl-2,4-xylenol, Antioxidant AO30, Topanol A | [4][6][7] |

| CAS Number | 1879-09-0 | [6][7][8] |

| Molecular Formula | C₁₂H₁₈O | [6][7] |

| Molecular Weight | 178.27 g/mol | [7][8] |

| Appearance | White to light yellow powder or clear liquid | [8] |

| Melting Point | 21-23 °C | [5] |

| Boiling Point | 249 °C | [5][8] |

| Density | 0.917 g/cm³ | [8] |

| Flash Point | 112 °C | [8] |

| Vapor Pressure (25°C) | 4.2 Pa | [8] |

| Water Solubility | Insoluble | [1][2] |

| pKa | 12.00 ± 0.23 (Predicted) | [3] |

| LogP | 4.09 | [2] |

| SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)O)C | [6] |

| InChIKey | OPLCSTZDXXUYDU-UHFFFAOYSA-N | [4] |

Synthesis Protocol: Alkylation of 2,4-Dimethylphenol (B51704)

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution (alkylation) of 2,4-dimethylphenol with isobutylene (B52900), using an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[9]

Experimental Protocol

Materials:

-

2,4-Dimethylphenol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Isobutylene gas

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water (for washing)

Procedure:

-

A 1-liter flask is equipped with a condenser, overhead stirrer, and a gas inlet tube.

-

To the flask, add 200 g (1.64 mol) of 2,4-dimethylphenol, 400 ml of toluene, and 10 g of p-toluenesulfonic acid.[6]

-

Heat the mixture to reflux.

-

Continuously bubble isobutylene gas through the refluxing solution for approximately 14 hours.[6]

-

After the reaction period, cool the solution to room temperature.

-

Wash the solution twice with 400 ml of water to remove the acid catalyst and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent (toluene) under reduced pressure to yield the crude product as a dark brown liquid.

-

Purify the crude product by distillation to obtain pure this compound (97% purity confirmed by GC), with an approximate yield of 86.6%.[6]

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action and Biological Activity

Antioxidant Activity

The principal mechanism of action for this compound is its function as a radical scavenger. This activity is attributed to the phenolic hydroxyl group. The compound can donate a hydrogen atom to a reactive peroxyl radical (ROO•), which is a key step in terminating the chain propagation phase of autoxidation.[10] The resulting phenoxyl radical is sterically hindered and stabilized by the adjacent tert-butyl and methyl groups, preventing it from initiating new radical chains. This steric hindrance enhances the compound's stability and longevity as an antioxidant.[10]

Caption: Antioxidant mechanism of this compound via radical scavenging.

Interaction with Signaling Pathways

Direct evidence for the interaction of this compound with specific signaling pathways is not extensively documented in current literature. However, research on structurally similar compounds provides a basis for potential biological activities. For instance, 2,4-Di-tert-butylphenol (2,4-DTBP), another alkylated phenol, has been identified as an activator of the Retinoid X Receptor alpha (RXRα), a key component of the PPARγ/RXRα heterodimer involved in adipogenesis.[4] This suggests that alkylated phenols as a class may act as endocrine disruptors or modulators of nuclear receptor signaling.[4]

Furthermore, various tert-butylated phenols have demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[1][7] The anti-inflammatory effects of some of these compounds are linked to the inhibition of the NF-κB signaling pathway.[7] Given the structural similarities, it is plausible that this compound could exhibit similar activities, though specific experimental validation is required. This remains a promising area for future research in drug development.

Applications

The potent antioxidant properties of this compound have led to its use in various industrial and research applications.

-

Fuel and Lubricant Additive: It is widely used as an antioxidant in aviation fuels, gasoline, and lubricants to prevent the formation of gums and sludge that result from oxidation, thereby ensuring stability and performance.[8][11]

-

Polymer and Rubber Stabilizer: It serves as a UV stabilizer and antioxidant in plastics and rubbers, preventing degradation from heat, light, and oxygen exposure, which helps to maintain the material's mechanical properties and extend its lifespan.

-

Pharmaceutical and Chemical Intermediate: It is a valuable intermediate in organic synthesis for producing more complex molecules, including other antioxidants and potentially active pharmaceutical ingredients.[6][9]

-

Proteomics Research: The compound is noted as a useful phenol for proteomics research, although its specific role in this context is not detailed.[5][7]

Safety and Handling

This compound is classified as a hazardous substance. It can appear as a yellow liquid with a phenolic odor and is insoluble in water.[3] Exposure may cause severe burns to the skin, eyes, and mucous membranes. It is also considered toxic if inhaled, ingested, or in contact with the skin. Handling should be performed in a well-ventilated area or a chemical fume hood, using appropriate personal protective equipment, including gloves and safety goggles.[3] It should be stored in a cool, dry, dark location in a tightly sealed container, away from incompatible materials and ignition sources.[3] As a weak organic acid, it is incompatible with strong reducing agents and bases.

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1879-09-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-tert-Butyl-4,6-dimethylphenol (CAS No. 1879-09-0), a sterically hindered phenolic compound. It covers its chemical identity, physicochemical properties, spectroscopic data, synthesis, and analytical protocols. The guide details its primary application as a potent antioxidant, exploring the underlying radical-scavenging mechanism. Furthermore, it discusses its relevance in industrial and research settings, including its use as a fuel stabilizer and potential applications in proteomics and as a pharmaceutical intermediate. Safety, toxicology, and potential biological signaling interactions, such as the Nrf2 pathway activation characteristic of related phenolic antioxidants, are also reviewed to provide a complete profile for scientific and drug development applications.

Chemical Identity and Nomenclature

This compound is an alkylated phenol (B47542) characterized by a tert-butyl group and two methyl groups on the phenol ring. This substitution pattern, particularly the bulky tert-butyl group ortho to the hydroxyl group, creates significant steric hindrance, which is key to its function as a stable and effective antioxidant.

| Identifier | Value |

| CAS Number | 1879-09-0[1][2][3][4] |

| IUPAC Name | 2-(tert-butyl)-4,6-dimethylphenol[5] |

| Molecular Formula | C₁₂H₁₈O[1][3][5] |

| Molecular Weight | 178.27 g/mol [1][3][5] |

| Synonyms | 6-tert-Butyl-2,4-dimethylphenol, 6-tert-Butyl-2,4-xylenol, 2,4-Dimethyl-6-tert-butylphenol, Topanol A, Antioxidant AO30[6][7][8] |

| InChI Key | OPLCSTZDXXUYDU-UHFFFAOYSA-N[9] |

| SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)O)C[5] |

Physicochemical and Spectroscopic Properties

The compound is typically a colorless to yellow liquid or a low-melting solid with a characteristic phenolic odor.[5] It is insoluble in water but soluble in organic solvents.

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 21 - 23 °C | [6] |

| Boiling Point | 248 - 249 °C | [6] |

| Density | ~0.97 g/cm³ | [5] |

| Vapor Pressure | 0.04 mmHg (at 25 °C) | N/A |

| Water Solubility | Insoluble | [5] |

| logP (Octanol/Water) | 4.09 (Predicted) | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

| Spectroscopy | Data Interpretation |

| ¹H NMR | (Estimated, based on typical values for similar structures in CDCl₃) • ~7.0 ppm (s, 1H): Aromatic H (position 3) • ~6.8 ppm (s, 1H): Aromatic H (position 5) • ~4.5-5.0 ppm (s, 1H): Phenolic -OH • ~2.25 ppm (s, 3H): Ar-CH₃ (position 4) • ~2.20 ppm (s, 3H): Ar-CH₃ (position 6) • ~1.4 ppm (s, 9H): -C(CH₃)₃ |

| ¹³C NMR | (Estimated, based on typical values for similar structures in CDCl₃) • ~151 ppm: C-OH (C1) • ~136 ppm: C-C(CH₃)₃ (C2) • ~129 ppm: C-CH₃ (C6) • ~128 ppm: C-H (C5) • ~125 ppm: C-CH₃ (C4) • ~123 ppm: C-H (C3) • ~34 ppm: -C (CH₃)₃ • ~30 ppm: -C(C H₃)₃ • ~21 ppm: Ar-CH₃ (C4) • ~16 ppm: Ar-CH₃ (C6) |

| Infrared (IR) | Peak (cm⁻¹) |

| Mass Spec. (EI) | m/z |

Experimental Protocols

Synthesis Protocol: Alkylation of 2,4-Dimethylphenol (B51704)

The primary industrial synthesis route involves the Friedel-Crafts alkylation of 2,4-dimethylphenol with isobutylene (B52900), using an acid catalyst.[1]

Materials:

-

2,4-Dimethylphenol (200 g, 1.64 mol)

-

Toluene (B28343) (400 ml)

-

p-Toluenesulfonic acid (10 g, catalyst)

-

Isobutylene gas

-

Magnesium sulfate (B86663) (MgSO₄, anhydrous)

-

Deionized water

Procedure:

-

To a 1-liter flask equipped with a condenser, overhead stirrer, and a gas inlet tube, add 2,4-dimethylphenol (200 g), toluene (400 ml), and p-toluenesulfonic acid (10 g).[1]

-

Heat the solution to reflux while stirring.

-

Continuously bubble isobutylene gas through the refluxing solution for approximately 14 hours.[1]

-

After the reaction period, cool the mixture to room temperature.

-

Transfer the solution to a separatory funnel and wash twice with 400 ml portions of water to remove the catalyst and any water-soluble impurities.[1]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

-

Filter to remove the drying agent, and evaporate the solvent (toluene) under reduced pressure to yield a crude dark brown liquid.[1]

-

Purify the crude product by vacuum distillation to afford a clear liquid. Gas chromatography (GC) analysis can be used to confirm purity, which is typically expected to be >95%. The reported yield for this protocol is approximately 86.6%.[1]

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Quantification by GC-MS

This protocol provides a representative method for the quantitative analysis of this compound in a liquid matrix, adapted from established methods for similar alkylphenols.[2][10]

Instrumentation & Parameters:

-

Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).[10]

-

Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

-

Injector: 260 °C, Splitless mode.[2]

-

Oven Program: Initial 50°C, ramp at 10°C/min to 300°C, hold for 3 minutes.[2][10]

-

MS Detector: Electron Ionization (EI) at 70 eV.[10]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

Quantifier Ion: m/z 163

-

Qualifier Ions: m/z 178, m/z 135

-

Procedure:

-

Standard Preparation: Prepare a stock solution (e.g., 1000 mg/L) of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381). Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/L). Prepare an internal standard (IS) solution (e.g., 4-tert-butylphenol-d13) at a fixed concentration.

-

Sample Preparation (Liquid-Liquid Extraction): a. To 10 mL of the aqueous sample, add a known volume of the internal standard solution. b. Add ~2 g of NaCl to aid phase separation. c. Add 5 mL of hexane (or dichloromethane) and vortex vigorously for 2 minutes. d. Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial. e. Repeat the extraction twice more, pooling the organic extracts. f. Dry the combined extract over anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Inject 1 µL of the prepared standards and samples into the GC-MS system.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use the resulting regression equation to determine the concentration of the analyte in the unknown samples.

Applications and Mechanism of Action

Industrial and Research Applications

The primary application of this compound is as an antioxidant.[6] Its structure is similar to Butylated Hydroxytoluene (BHT), another widely used phenolic antioxidant.

-

Fuel and Lubricant Stabilizer: It is used to prevent gumming and oxidation in aviation fuels (avgas), jet fuels, and gasoline.[6]

-

Polymer Additive: It can be used as an antioxidant to protect plastics and elastomers from degradation during processing and use.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules.[1]

-

Research Chemical: The compound is noted as being useful for proteomics research, though the specific application is not detailed.[4]

Mechanism of Action: Antioxidant Activity

The antioxidant properties of sterically hindered phenols like this compound are attributed to their ability to act as radical scavengers.[11] The process interrupts the chain propagation step of autoxidation.

-

Initiation: A free radical (R•) abstracts a hydrogen atom from a substrate (e.g., a lipid or polymer, LH), forming a substrate radical (L•).

-

Propagation: The substrate radical (L•) reacts with oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the chain reaction.

-

Termination by Phenol: The hindered phenol (ArOH) donates its phenolic hydrogen atom to the peroxyl radical (LOO•), neutralizing it and stopping the propagation cycle. This forms a stable, sterically hindered phenoxyl radical (ArO•) that is unreactive and does not continue the chain reaction due to the bulky tert-butyl group.[11][12]

Caption: Antioxidant mechanism of this compound via radical scavenging.

Potential Biological Signaling Pathways

While the primary mechanism is direct radical scavenging, many phenolic antioxidants are known to interact with cellular signaling pathways, notably the Nrf2-Keap1 pathway , which is a master regulator of the cellular antioxidant response. Though direct evidence for this compound is limited, related compounds like tert-butylhydroquinone (B1681946) (TBHQ) are well-characterized Nrf2 activators.[3][6][12] This suggests a plausible, yet unconfirmed, mechanism of biological action relevant to drug development.

Nrf2 Activation Mechanism:

-

Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for ubiquitination and proteasomal degradation.

-

Electrophilic compounds or oxidants, including some phenolic compounds, can modify cysteine residues on Keap1.

-

This modification causes a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Nrf2 stabilizes, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.

-

This leads to the transcription of Phase II detoxification enzymes and antioxidant proteins (e.g., Heme Oxygenase-1 (HO-1), NQO1), bolstering the cell's defense against oxidative stress.

Caption: Potential Nrf2-Keap1 signaling pathway activation by phenolic antioxidants.

Safety and Toxicology

This compound is classified as hazardous. It is harmful if swallowed, inhaled, or absorbed through the skin, and causes irritation to the skin, eyes, and respiratory tract.[1]

GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H310 | Fatal in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H373 | May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure. |

| H411 | Toxic to aquatic life with long lasting effects. |

| (Source: GHS classifications compiled from multiple safety data sheets) |

Toxicology Data

| Test | Species | Route | Value |

| LD₅₀ | Mouse | Oral | 530 mg/kg |

| LDLo | Rat | Oral | 1400 mg/kg |

| LD₅₀ | Guinea pig | Dermal | 7100 mg/kg |

| LC₅₀ (96h) | Oryzias latipes (fish) | Aquatic | 2.5 mg/L |

| EC₅₀ (48h) | Daphnia magna | Aquatic | 2.9 mg/L |

| (Source: Compiled from multiple safety data sheets) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood. An eyewash station and safety shower should be readily available.[1]

-

Personal Protection:

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

Skin: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek medical attention.[1]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

Conclusion

This compound is a well-characterized hindered phenol with significant utility as an industrial antioxidant. Its primary mechanism of action is through radical scavenging, a property conferred by its sterically hindered hydroxyl group. For researchers in drug development, its structural similarity to other biologically active phenolic compounds suggests potential, yet largely unexplored, roles in modulating cellular pathways like the Nrf2 antioxidant response. The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for its safe handling, synthesis, analysis, and for exploring its future applications in both industrial and biomedical research.

References

- 1. This compound(1879-09-0) 13C NMR spectrum [chemicalbook.com]

- 2. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 3. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound(1879-09-0) IR Spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oiv.int [oiv.int]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-tert-Butyl-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-4,6-dimethylphenol, a sterically hindered phenolic compound with significant applications in various scientific and industrial fields. This document consolidates extensive data on its chemical identity, physicochemical properties, synthesis, and analytical methods. Furthermore, it delves into its primary function as an antioxidant, providing detailed experimental protocols for its activity assessment and exploring its relevance in research and development.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound with a variety of synonyms and identifiers across different chemical databases and commercial suppliers. A comprehensive list is provided below to aid in its identification and literature searches.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier | Reference |

| IUPAC Name | This compound | |

| Common Names | 2,4-Dimethyl-6-tert-butylphenol | [1] |

| 6-tert-Butyl-2,4-dimethylphenol | [2] | |

| 6-tert-Butyl-2,4-xylenol | [2] | |

| 2-(tert-Butyl)-4,6-dimethylphenol | [2] | |

| 6-t-Butyl-2,4-xylenol | [1] | |

| 2-(1,1-Dimethylethyl)-4,6-dimethyl-phenol | [1] | |

| Trade Names | Topanol A | [1] |

| Antioxidant AO30 | [3] | |

| CAS Number | 1879-09-0 | [2] |

| EC Number | 217-533-1 | |

| PubChem CID | 15884 | |

| InChI | InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |

| SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)O)C |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 22-23 °C | [1] |

| Boiling Point | 249 °C at 760 mmHg | |

| Density | 0.917 g/cm³ | |

| pKa | ~12.00 | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Oral LD50 (Mouse) | 530 mg/kg | [4] |

| Oral LD50 (Rat) | 910 mg/kg | [5][6] |

| Dermal LD50 (Guinea Pig) | 7100 mg/kg | [4] |

| Dermal LD50 (Rabbit) | <50 mg/kg | [5][6] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dimethylphenol

-

p-Toluenesulfonic acid (catalyst)

-

Isobutylene gas

-

Magnesium sulfate (B86663) (MgSO₄)

-

1 L flask with a condenser, overhead stirrer, and gas inlet tube

Procedure:

-

To a 1 L flask, add 200 g (1.64 mol) of 2,4-dimethylphenol, 400 mL of toluene, and 10 g of p-toluenesulfonic acid.[7]

-

Heat the solution to reflux.

-

Continuously bubble isobutylene gas through the refluxing solution for 14 hours.[7]

-

After 14 hours, cool the reaction mixture to room temperature.

-

Wash the solution twice with 400 mL of water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the toluene under reduced pressure to yield a dark brown liquid.

-

Purify the crude product by vacuum distillation to obtain a clear product.[7]

Expected Yield: Approximately 86.6% with a purity of around 97% as determined by Gas Chromatography (GC).[7]

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

-

Carrier gas: Helium.

GC Conditions:

-

Injector Temperature: 260 °C[9]

-

Injection Mode: Splitless

-

Helium Flow Rate: 1 mL/min[9]

-

Oven Temperature Program: Initial temperature of 50°C, ramp at 10 °C/min to 300 °C, and hold for 3 minutes.[8]

-

Transfer Line Temperature: 300°C[8]

MS Conditions:

-

Ion Source Temperature: 250 °C[8]

-

Quadrupole Temperature: 150 °C[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Sample Preparation:

-

Samples should be dissolved in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) and diluted to an appropriate concentration range for analysis. For complex matrices like wine, headspace solid-phase microextraction (SPME) can be employed for sample cleanup and concentration.[8][9]

Antioxidant Activity and Mechanism of Action

This compound functions as a potent antioxidant primarily through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The bulky tert-butyl group at the ortho position provides steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new radical chains.

Caption: The hydrogen atom transfer mechanism of antioxidant activity.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of this compound can be quantitatively assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are among the most common.

Principle:

The stable free radical DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[10]

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.

-

Assay:

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

Principle:

The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Deionized water

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Assay:

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Applications in Research and Drug Development

This compound serves as a versatile compound in various research and development settings.

-

Antioxidant in Fuels and Polymers: It is widely used as an antioxidant to prevent gumming in jet fuels and gasolines.[1] It also acts as a stabilizer in polymers.

-

Pharmaceutical Intermediate: This compound is a valuable intermediate in the synthesis of more complex molecules.[15] The tert-butyl group can serve as a sterically bulky protecting group in multi-step organic syntheses, which can be subsequently removed under acidic conditions.[1][3] While specific drug synthesis pathways involving this exact molecule are proprietary, its structural motifs are common in the design of phenolic antioxidants and other bioactive molecules.

-

Proteomics Research: It has been noted as a useful phenol for proteomics research, although the specific applications are not detailed in the readily available literature.[2]

-

Biological Activity Studies: While there is limited information on the interaction of this compound with specific signaling pathways, related phenolic compounds are known to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects. The cytotoxicity of various substituted phenols, including tert-butylated phenols, has been studied, suggesting that their biological effects may be related to radical-mediated reactions.[16][17]

Conclusion

This compound is a compound of significant interest due to its potent antioxidant properties and its utility as a chemical intermediate. This guide has provided a detailed overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and applications. The provided experimental protocols offer a practical resource for researchers and scientists working with this compound. Further research into its biological activities and potential modulation of signaling pathways could unveil new applications in drug discovery and development.

References

- 1. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.se [fishersci.se]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. oiv.int [oiv.int]

- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Antioxidant Mechanism of 2-tert-Butyl-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butyl-4,6-dimethylphenol, a sterically hindered phenolic compound, is a synthetic antioxidant widely utilized to prevent oxidative degradation in various materials. Its efficacy stems from its ability to scavenge free radicals through a mechanism primarily involving hydrogen atom transfer (HAT). This process generates a resonance-stabilized phenoxy radical, which, due to steric hindrance provided by the tert-butyl and methyl groups, is relatively stable and less prone to initiating new oxidation chains. Under certain conditions, this phenoxy radical can undergo further reactions to form quinone methides, which are reactive electrophilic species. This technical guide provides a comprehensive overview of the core antioxidant mechanism of this compound, detailing the radical scavenging process, the formation of secondary products, and the experimental protocols used to evaluate its antioxidant capacity.

Core Antioxidant Mechanism: Radical Scavenging

The primary antioxidant function of this compound lies in its ability to interrupt the chain reactions initiated by free radicals. This is predominantly achieved through a Hydrogen Atom Transfer (HAT) mechanism.[1][2]

1.1. Hydrogen Atom Transfer (HAT)

In the presence of a free radical (R•), the phenolic hydroxyl group of this compound donates its hydrogen atom to neutralize the radical, thereby terminating the oxidative chain.[1][2] This reaction is energetically favorable due to the relatively weak O-H bond in the phenol.

The overall reaction can be represented as:

ArOH + R• → ArO• + RH

Where:

-

ArOH is this compound

-

R• is a free radical (e.g., peroxyl radical, ROO•)

-

ArO• is the 2-tert-Butyl-4,6-dimethylphenoxyl radical

-

RH is the neutralized radical species

The bulky tert-butyl group at the ortho position provides significant steric hindrance, which plays a crucial role in the antioxidant's efficacy. This steric hindrance enhances the stability of the resulting phenoxy radical (ArO•) and prevents it from readily participating in further reactions that could propagate oxidation.[3]

1.2. Resonance Stabilization of the Phenoxy Radical

The 2-tert-Butyl-4,6-dimethylphenoxyl radical (ArO•) is stabilized by the delocalization of the unpaired electron across the aromatic ring. This resonance stabilization further contributes to the antioxidant's effectiveness by lowering the energy of the radical and making the initial hydrogen donation more favorable.

Below is a diagram illustrating the resonance structures of the phenoxy radical.

Caption: Resonance delocalization of the unpaired electron in the 2-tert-Butyl-4,6-dimethylphenoxyl radical.

Formation of Quinone Methide

Under oxidative conditions, the 2-tert-Butyl-4,6-dimethylphenoxyl radical can undergo a second one-electron oxidation to form a reactive intermediate known as a quinone methide.[4] This species is an electrophile and can react with various nucleophiles.

The formation of quinone methide is a significant aspect of the antioxidant's metabolism and can have toxicological implications.[5] The reaction proceeds through the disproportionation of two phenoxy radicals or by further oxidation of a single phenoxy radical.

References

An In-depth Technical Guide on the Solubility of 2-tert-Butyl-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-4,6-dimethylphenol, a compound of significant interest due to its antioxidant properties. This document synthesizes available solubility data, details established experimental methodologies for its determination, and offers a visual representation of a general experimental workflow. Given the limited availability of precise quantitative data in publicly accessible literature, this guide also provides protocols for researchers to determine solubility in specific solvent systems.

Introduction to this compound

This compound is a sterically hindered phenolic compound widely utilized as an antioxidant in various industrial applications, including fuels and plastics. Its molecular structure, featuring a hydroxyl group on a benzene (B151609) ring with bulky alkyl substituents, governs its physicochemical properties, most notably its solubility. Understanding its behavior in different solvents is paramount for its effective application in formulation, synthesis, and various research and development activities.

Solubility Profile

Based on its chemical structure, this compound is classified as a non-polar compound with a single polar hydroxyl group. This duality in its structure dictates its solubility, making it readily soluble in organic solvents while being poorly soluble in aqueous solutions.

Qualitative Solubility:

The available literature consistently indicates that this compound is insoluble or sparingly soluble in water[1][2][3][4]. Conversely, it is described as being readily soluble in common organic solvents such as ethanol, ether, and acetone.

Quantitative Solubility Data:

Precise, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively reported in readily available scientific literature. However, data for structurally similar compounds can provide valuable estimations. For instance, the closely related isomer, 4-tert-Butyl-2,6-dimethylphenol, has a reported aqueous solubility of 0.12 g/L at 20°C. It is also noted to be soluble in methanol. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 20 | Insoluble/Sparingly Soluble | Qualitative |

| Ethanol | C₂H₅OH | Not Specified | Soluble | Qualitative |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble | Qualitative |

| Acetone | (CH₃)₂CO | Not Specified | Soluble | Qualitative |

Note: The lack of specific quantitative data highlights a knowledge gap and underscores the importance of the experimental protocols provided in the subsequent section.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their specific solvents of interest, two widely accepted and robust experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

3.1. Gravimetric Method (Shake-Flask Method)

This classic and reliable method directly measures the mass of solute dissolved in a known mass or volume of solvent at equilibrium.

Materials and Apparatus:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the equilibrium temperature) to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per 100 g of solvent, grams per liter of solution, or mole fraction.

-

3.2. UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a more rapid analysis compared to the gravimetric method.

Materials and Apparatus:

-

This compound

-

Selected solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest at a specific temperature, as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, accurately dilute a known volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a compound.

Conclusion

References

Spectroscopic Profile of 2-tert-Butyl-4,6-dimethylphenol: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-tert-Butyl-4,6-dimethylphenol, a compound of significant interest in chemical research and industrial applications.

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 1879-09-0). The information presented is intended for researchers, scientists, and professionals in drug development and materials science to facilitate the identification, characterization, and quality control of this compound. The data is organized into clear, tabular formats for ease of comparison and is supplemented with detailed experimental protocols and a visual representation of the relationships between the spectral data and the molecular structure.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: 6-tert-Butyl-2,4-dimethylphenol, Topanol A

-

Molecular Formula: C₁₂H₁₈O

-

Molecular Weight: 178.27 g/mol

-

Structure:

-

A phenol (B47542) ring substituted with a tert-butyl group at position 2, and methyl groups at positions 4 and 6.

-

Spectral Data Summary

The following sections provide a detailed summary of the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -OH | ~4.7 | Singlet | 1H |

| Ar-H (position 3) | ~6.8 | Singlet | 1H |

| Ar-H (position 5) | ~6.6 | Singlet | 1H |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| Ar-CH₃ (position 6) | ~2.2 | Singlet | 3H |

| Ar-CH₃ (position 4) | ~2.2 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-OH (C1) | ~150 |

| C-C(CH₃)₃ (C2) | ~136 |

| C-H (C3) | ~128 |

| C-CH₃ (C4) | ~127 |

| C-H (C5) | ~124 |

| C-CH₃ (C6) | ~123 |

| C (CH₃)₃ | ~34 |

| -C H₃ (Aromatic) | ~21 |

| -C(C H₃)₃ | ~30 |

| -C H₃ (Aromatic) | ~16 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3650 | O-H stretch | Phenolic -OH |

| ~2960 | C-H stretch | Aliphatic (sp³) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1440 | C-H bend | Aliphatic (sp³) |

| ~1230 | C-O stretch | Phenolic |

| ~860 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.

| m/z | Relative Intensity | Possible Fragment Ion |

| 178 | High | [M]⁺ (Molecular Ion) |

| 163 | High | [M - CH₃]⁺ |

| 135 | Moderate | [M - C(CH₃)₃]⁺ |

Experimental Protocols

The following are representative protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of the compound in dichloromethane (B109758) was injected into the GC.

-

Gas Chromatography (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Interpretation and Visualization

The combined spectral data provides a comprehensive fingerprint of this compound, confirming its molecular structure. The relationship between the spectroscopic data and the chemical structure is illustrated in the diagram below.

Caption: Correlation of Spectroscopic Data with Molecular Structure.

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-tert-Butyl-4,6-dimethylphenol, a significant antioxidant and building block in various industrial applications. The document details the core chemical reactions, catalytic systems, and experimental protocols, presenting quantitative data in a comparative format to aid in methodology selection and process optimization.

Core Synthesis Pathway: Friedel-Crafts Alkylation of 2,4-Dimethylphenol (B51704)

The most prevalent and industrially significant method for the synthesis of this compound is the electrophilic aromatic substitution via a Friedel-Crafts alkylation reaction. This process involves the reaction of 2,4-dimethylphenol with isobutylene (B52900) in the presence of an acid catalyst. The tert-butyl group is selectively added to the ortho-position relative to the hydroxyl group, which is activated by the methyl groups.

The general reaction is as follows:

Several acid catalysts can be employed to facilitate this reaction, with the choice of catalyst significantly influencing reaction conditions, yield, and selectivity. The most commonly utilized catalysts include p-toluenesulfonic acid, sulfuric acid, and aluminum phenoxide.

Mechanism of Action

The reaction proceeds through the formation of a tert-butyl carbocation from isobutylene under acidic conditions. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of 2,4-dimethylphenol, preferentially at the sterically less hindered and electronically activated ortho-position to the hydroxyl group.

Comparative Analysis of Catalytic Systems

The selection of the catalyst is a critical parameter in the synthesis of this compound. The following table summarizes the quantitative data for different catalytic systems based on available literature.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| p-Toluenesulfonic Acid | 2,4-Dimethylphenol, Isobutylene | Toluene (B28343) | Reflux | 14 | 86.6 | 97 | [1][2] |

| Sulfuric Acid | 2,4-Dimethylphenol, Isobutylene | - | Not Specified | Not Specified | High | Not Specified | [1] |

| Aluminum Phenoxide | 2,4-Dimethylphenol, Isobutylene | - | 130 | 3 | 85 | Not Specified | [3] |

| Zinc Pellets | 2,4-Dimethylphenol, Isobutylene | - | 70 | Not Specified | High (97.6% conversion) | 96.1 | [4] |

Detailed Experimental Protocols

Synthesis using p-Toluenesulfonic Acid Catalyst[1][2]

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2,4-Dimethylphenol (200 g, 1.64 mol)

-

Toluene (400 ml)

-

p-Toluenesulfonic acid (10 g)

-

Isobutylene gas

-

Water (800 ml)

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

1-liter three-necked flask

-

Condenser

-

Overhead stirrer

-

Gas inlet tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 1-liter flask equipped with a condenser, overhead stirrer, and gas inlet tube, add 2,4-dimethylphenol (200 g), toluene (400 ml), and p-toluenesulfonic acid (10 g).

-

Heat the solution to reflux.

-

Once refluxing, introduce a continuous stream of isobutylene gas into the reaction mixture for 14 hours.

-

After the addition of isobutylene is complete, allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a separatory funnel and wash twice with 400 ml of water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the toluene solvent using a rotary evaporator to yield a dark brown liquid.

-

Purify the crude product by vacuum distillation to obtain a clear product.

Synthesis using Aluminum Phenoxide Catalyst[3]

This method utilizes an aluminum phenoxide catalyst, which can be prepared in situ.

Materials:

-

2,4-Dimethylphenol

-

Isobutylene gas

-

Aluminum metal

Equipment:

-

Reaction vessel with temperature control and gas inlet

Procedure:

-

Prepare the aluminum phenoxide catalyst in the reaction vessel by reacting aluminum with 2,4-dimethylphenol at an elevated temperature (e.g., 190°C).

-

Cool the reaction mixture to the desired reaction temperature of 130°C.

-

Introduce isobutylene gas into the reaction mixture.

-

Maintain the reaction at 130°C for 3 hours.

-

After the reaction is complete, the product can be isolated and purified, typically by distillation.

Alternative Synthesis Pathway: Zinc-Mediated Alkylation

An alternative, though less documented, pathway involves the use of zinc as a promoter for the alkylation reaction.

Synthesis using Zinc Pellets[4]

This method suggests a lower reaction temperature compared to the traditional Friedel-Crafts catalysts.

Materials:

-

2,4-Dimethylphenol (1500 g)

-

Zinc pellets (100 g)

-

Isobutylene gas

Equipment:

-

10 L round-bottom flask

-

Heating and cooling system

-

Gas inlet tube

Procedure:

-

In a 10 L round-bottom flask, combine 2,4-dimethylphenol (1500 g) and zinc pellets (100 g).

-

Heat the mixture to initiate a reaction between the zinc and 2,4-dimethylphenol, which is accompanied by the release of hydrogen.

-

After the reaction with zinc is complete, cool the system to 70°C.

-

Slowly introduce isobutylene gas to begin the alkylation.

-

Monitor the reaction by observing the volume expansion of the reaction mixture. The reaction is considered complete when the volume has expanded 5-8 times the initial volume.

-

The product can be analyzed by gas chromatography and purified by distillation.

Conclusion

The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of 2,4-dimethylphenol with isobutylene. The choice of acid catalyst, such as p-toluenesulfonic acid or aluminum phenoxide, significantly impacts the reaction parameters and outcomes. While these methods are well-established, alternative pathways using promoters like zinc offer potential for milder reaction conditions. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to select and optimize a suitable synthetic route for their specific applications. Further research into novel and more sustainable catalytic systems could lead to even more efficient and environmentally benign production methods for this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-tert-Butyl-4,6-dimethylphenol: Discovery, History, and Core Applications

This technical guide provides a comprehensive overview of this compound, a sterically hindered phenolic compound of significant industrial and research interest. The document details its historical context, discovery, synthesis, and core applications, with a focus on its antioxidant properties.

Introduction and Historical Context

This compound (also known as 6-tert-Butyl-2,4-dimethylphenol or Antioxidant AO30) is a synthetic organic compound that belongs to the class of sterically hindered phenols.[1] While a singular discoverer or a precise date of initial synthesis is not prominently documented, its development can be situated within the broader mid-20th-century research thrust into antioxidants. The primary driver for the synthesis of such molecules was the industrial need to prevent the oxidative degradation of materials like plastics, rubbers, fuels, and lubricants. The unique structural features of this compound, specifically the bulky tert-butyl group adjacent to the hydroxyl moiety and the methyl groups on the aromatic ring, confer potent antioxidant properties, which have made it a valuable compound in various applications. It is particularly noted for its use as a high-temperature resistant antioxidant in aviation fuels and as a polymerization inhibitor for acrylic acid.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1879-09-0 | [2] |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Melting Point | 21-23 °C | [4] |

| Boiling Point | 248-249 °C | [4] |

| Appearance | Colorless oil or yellow liquid | [4] |

| Odor | Phenolic |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900). This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Method 1: Using p-Toluenesulfonic Acid as a Catalyst [2]

-

Apparatus Setup: A 1-liter flask is equipped with a condenser, an overhead stirrer, and a gas inlet tube.

-

Charging the Reactor: To the flask, add 2,4-dimethylphenol (200 g, 1.64 mol), toluene (B28343) (400 ml), and p-toluenesulfonic acid (10 g).

-

Reaction: Heat the solution to reflux.

-

Addition of Isobutylene: Continuously add isobutylene gas to the refluxing solution over a period of 14 hours.

-

Cooling and Workup: After the addition is complete, cool the reaction mixture to room temperature.

-

Washing: Wash the solution twice with 400 ml of water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Solvent Removal: Evaporate the solvent to yield a dark brown liquid.

-

Purification: Purify the crude product by distillation to obtain a clear liquid. Gas chromatography (GC) analysis can be used to confirm the purity of the product.

Method 2: Using Zinc Pellets as a Catalyst [5]

-

Initial Reaction: In a 10 L round-bottom flask, weigh 2,4-dimethylphenol (1500 g) and zinc pellets (100 g).

-

Catalyst Activation: Heat the mixture to initiate a reaction between the zinc and 2,4-dimethylphenol, which will release hydrogen gas.

-

Temperature Adjustment: After the zinc has completely reacted, lower the temperature of the reaction system to 70 °C.

-

Alkylation: Slowly introduce isobutylene into the flask to begin the alkylation reaction.

-

Reaction Monitoring: Monitor the volume of the reaction mixture. The reaction is considered complete when the volume has expanded to 5-8 times its initial volume.

-

Analysis: Take a sample for gas chromatography analysis to determine the product composition. A typical result shows high selectivity for this compound.

Mechanism of Action and Biological Significance

The primary and most well-documented function of this compound is its role as an antioxidant.

Antioxidant Mechanism: Radical Scavenging

Sterically hindered phenols like this compound act as radical scavengers to terminate the chain reactions involved in oxidation. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical (ROO•). This process is illustrated in the diagram below.

Caption: Radical scavenging mechanism of this compound.

The resulting phenoxy radical is stabilized by the steric hindrance provided by the ortho-tert-butyl group and by resonance within the aromatic ring. This stability prevents the phenoxy radical from initiating new oxidation chains, making the compound a highly effective antioxidant.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound are not extensively documented, research on structurally similar phenolic antioxidants provides insights into their potential biological activities. For instance, 2,4-Di-tert-butylphenol (2,4-DTBP), another lipophilic phenolic compound, has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This provides a model for how such compounds might interact with cellular signaling.

The diagram below illustrates the apoptotic signaling pathway induced by the related compound, 2,4-Di-tert-butylphenol.

Caption: Apoptotic signaling pathway of the related compound, 2,4-Di-tert-butylphenol.

This pathway highlights the potential for phenolic antioxidants to have significant effects on cellular processes, a field that warrants further investigation for this compound itself.

Conclusion

This compound is a compound with a rich history rooted in the industrial development of antioxidants. Its synthesis via Friedel-Crafts alkylation is a well-established process, and its primary mechanism of action as a radical scavenger is fundamental to its utility. While its direct interactions with biological signaling pathways are an area for future research, the activities of structurally related compounds suggest a potential for broader applications in pharmacology and drug development. This guide provides a foundational understanding of this important molecule for professionals in the chemical and biomedical sciences.

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. This compound | 1879-09-0 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-tert-Butyl-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals